molecular formula C21H24N2O5 B2778003 diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate CAS No. 131169-02-3

diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate

Cat. No.: B2778003
CAS No.: 131169-02-3
M. Wt: 384.432
InChI Key: VAEAFQHAHZMQMG-UHFFFAOYSA-N
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Description

Diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate is a complex organic compound with a molecular formula of C21H24N2O5. This compound is characterized by the presence of a pyrrole ring, a benzoyl group, and a malonate ester, making it a versatile molecule in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

diethyl 2-[[(4-benzoyl-1,5-dimethylpyrrol-3-yl)amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-5-27-20(25)16(21(26)28-6-2)12-22-17-13-23(4)14(3)18(17)19(24)15-10-8-7-9-11-15/h7-13,22H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEAFQHAHZMQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in drug development highlight its significance in scientific research .

Biological Activity

Diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate is a complex organic compound notable for its potential biological activities. Its structure, which includes a pyrrole ring, a benzoyl group, and a malonate moiety, suggests various applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H24N2O5
  • Molecular Weight : Approximately 384.43 g/mol
  • Structural Features :
    • Pyrrole ring system
    • Benzoyl group attached to the pyrrole nitrogen
    • Malonate ester functionality

The unique combination of these functional groups is believed to confer distinct biological activities that are being actively researched.

Antimicrobial Properties

Research indicates that compounds containing pyrrole rings often exhibit antimicrobial properties. This compound has been investigated for its ability to inhibit various bacterial strains and fungi. The presence of the benzoyl group may enhance the solubility and bioavailability of the compound, potentially increasing its antimicrobial efficacy .

Anticancer Activity

The compound has shown promise in anticancer research. Studies suggest that derivatives of pyrrole can modulate protein kinase activity, which plays a crucial role in cancer signaling pathways. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent .

In Vitro Studies

Several studies have focused on the in vitro effects of this compound on various cancer cell lines:

Cell LineIC50 Value (μM)Mechanism of Action
MCF-7 (Breast)18.36Induction of apoptosis
PC-3 (Prostate)1.48Inhibition of VEGFR-2 signaling
A549 (Lung)Not specifiedCell cycle arrest in G2/M phase

These findings highlight the compound's selective activity against specific cancer types, suggesting that it may serve as a lead compound for further development .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. The compound's ability to bind to protein kinases involved in tumorigenesis has been a key area of investigation. Docking studies have shown favorable interactions with active sites on these proteins, supporting its potential as an inhibitor .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Activity
Diethyl malonateSimple diesterLacks biological activity
BenzoylacetoneContains ketone but no pyrroleLimited anticancer properties
4-Benzoyl-1-methylpyrrolePyrrole derivative without malonateModerate antimicrobial activity

The unique combination of functional groups in this compound contributes to its distinctive biological activities not found in other similar compounds .

Q & A

Q. What are the optimal synthetic conditions for preparing diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate?

Methodological Answer: The synthesis typically involves a condensation reaction between an aniline derivative (e.g., 4-benzoyl-1,5-dimethyl-1H-pyrrol-3-amine) and diethyl ethoxymethylenemalonate (EMME). Key parameters include:

  • Temperature: 120–150°C (higher temperatures for electron-deficient anilines).
  • Solvent: Neat conditions or high-boiling solvents like Dowtherm (for extended reactions).
  • Reaction Time: 8 minutes to 17 hours, depending on substituent reactivity .
  • Purification: Recrystallization from ethanol, 2-propanol, or hexane; charcoal treatment for impurity removal .

Q. Table 1: Comparative Synthesis Conditions for Analogous Derivatives

Substituent on AnilineTemperature (°C)TimeYield (%)Reference
2-Bromo1202 h88
2-Nitro1202 h81
Pyridin-3-ylthio1308 min90
7-Methoxy-benzotriazol15017 h63

Q. How can the purity of this compound be validated post-synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol or 2-propanol for high-purity crystals; monitor via melting point consistency .
  • Chromatography: Thin-layer chromatography (TLC) to confirm homogeneity; column chromatography for complex mixtures .
  • Spectroscopic Purity: Compare 1H^1H NMR integrals (e.g., ethyl group protons at δ 1.3–1.4 ppm) and LCMS data for molecular ion confirmation .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H^1H and 13C^{13}C NMR: Identify characteristic signals (e.g., malonate methylene at δ 8.5–9.7 ppm, ethyl ester quartets at δ 4.2–4.4 ppm) .
  • X-ray Crystallography: Resolve tautomeric forms (e.g., enamine vs. imine) and confirm stereochemistry using SHELXL or ORTEP-3 .
  • ESI-MS: Confirm molecular weight (e.g., [M+H]+^+ peaks) and dimer formation in polar solvents .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction efficiency and product stability?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., NO2_2): Accelerate condensation but may reduce yield due to side reactions (e.g., nitro reduction). Use lower temperatures (120°C) .
  • Electron-Donating Groups (e.g., OCH3_3): Require higher temperatures (150°C) and longer reaction times to overcome decreased electrophilicity .
  • Steric Hindrance: Bulky groups (e.g., benzoyl) may necessitate solvent-free conditions or extended heating to achieve cyclization .

Q. How should researchers resolve discrepancies in spectral data during characterization?

Methodological Answer:

  • Tautomerism: Use X-ray crystallography to distinguish between enamine and imine forms, which cause 1H^1H NMR peak splitting (e.g., δ 11–12 ppm for NH in imine) .
  • Dynamic Exchange: Variable-temperature NMR to detect equilibrium between tautomers in solution .
  • Impurity Analysis: LCMS to identify byproducts (e.g., unreacted EMME or dimerized species) .

Q. What computational strategies can predict cyclization pathways for malonate derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Model transition states for intramolecular cyclization (e.g., quinolone formation) to evaluate activation barriers .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., toluene vs. Dowtherm) .
  • Hammett Plots: Correlate substituent σ values with cyclization rates to design derivatives with tailored reactivity .

Q. What methodologies are recommended for evaluating biological activity?

Methodological Answer:

  • Antimicrobial Assays: Determine minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis using microdilution methods .
  • Enzyme Inhibition Studies: Screen for activity against target enzymes (e.g., DNA gyrase) via fluorescence polarization or calorimetry .
  • Cellular Uptake: Use radiolabeled analogs or fluorescent probes to assess membrane permeability .

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